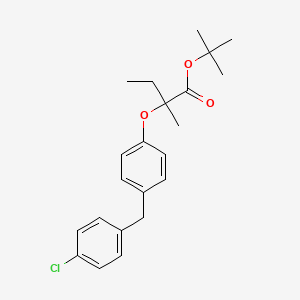
Butanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methyl-, 1,1-dimethylethyl ester, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate is an organic compound that belongs to the class of phenoxyalkanoates This compound is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a phenoxy group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(4-chlorobenzyl)phenol: This can be achieved by reacting 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Esterification: The resulting 4-(4-chlorobenzyl)phenol is then reacted with tert-butyl 2-bromo-2-methylbutanoate in the presence of a base like potassium carbonate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(4-(4-chlorophenyl)phenoxy)-2-methylpropanoate
- tert-Butyl 2-(4-(4-bromobenzyl)phenoxy)-2-methylbutanoate
- tert-Butyl 2-(4-(4-methylbenzyl)phenoxy)-2-methylbutanoate
Uniqueness
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
71548-97-5 |
|---|---|
Fórmula molecular |
C22H27ClO3 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C22H27ClO3/c1-6-22(5,20(24)26-21(2,3)4)25-19-13-9-17(10-14-19)15-16-7-11-18(23)12-8-16/h7-14H,6,15H2,1-5H3 |
Clave InChI |
VHEVMAOATVNFCY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




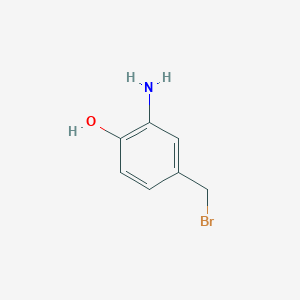
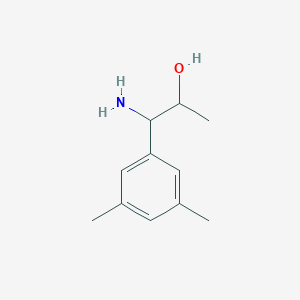

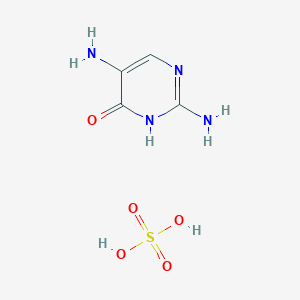

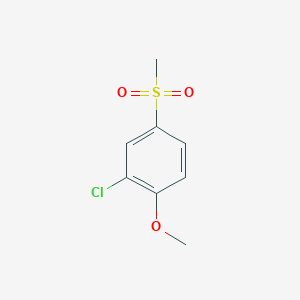
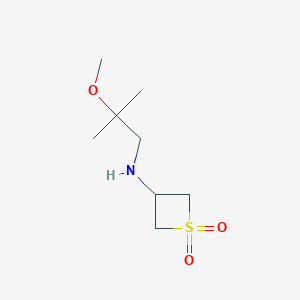


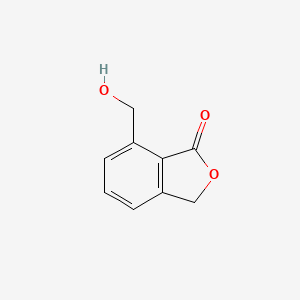

![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
